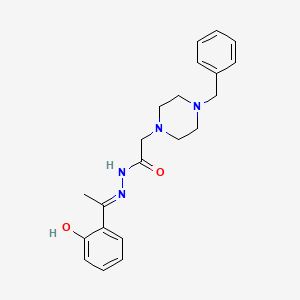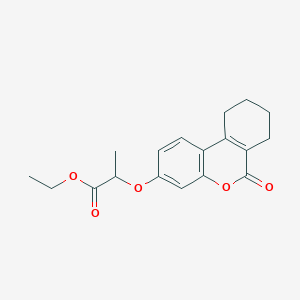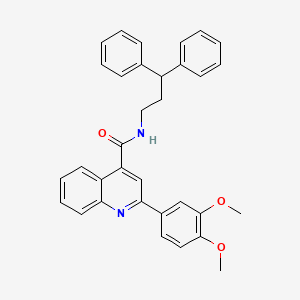![molecular formula C34H22N4 B11659068 2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline](/img/structure/B11659068.png)
2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline is a complex organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of anthranilic acid with various aldehydes, followed by cyclization and subsequent functional group modifications . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline undergoes various chemical reactions, including:
Scientific Research Applications
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents
Medicine: Quinazoline derivatives, including this compound, have shown promise as anticancer agents due to their ability to inhibit tyrosine kinase receptors
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit tyrosine kinase receptors, leading to the disruption of signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline include other quinazoline derivatives such as:
2-Phenylquinazoline-4-amine: Known for its potent biological activities.
4-Phenoxyquinazoline: Exhibits significant antimicrobial properties.
2-Phenylquinazolin-4-one: Used in the synthesis of various pharmaceuticals
Properties
Molecular Formula |
C34H22N4 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline |
InChI |
InChI=1S/C34H22N4/c1-3-12-23(13-4-1)33-35-29-20-9-7-18-27(29)31(37-33)25-16-11-17-26(22-25)32-28-19-8-10-21-30(28)36-34(38-32)24-14-5-2-6-15-24/h1-22H |
InChI Key |
KZPNJSMZWAPQIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC(=CC=C4)C5=NC(=NC6=CC=CC=C65)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11659000.png)
![7-(4-bromophenyl)-8-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11659007.png)

![2-chloro-N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11659016.png)
![ethyl (2Z)-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11659017.png)
![ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B11659023.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B11659029.png)
![4,4'-{[(E)-2-ethoxyethenyl]phosphoryl}dimorpholine](/img/structure/B11659031.png)

![6-Cyclopropyl-4-(2-furyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B11659047.png)
![4-[(E)-[(4-Ethoxyphenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B11659055.png)

![(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(4-bromophenyl)carbonyl]amino}prop-2-enoic acid](/img/structure/B11659064.png)
